

2-Ethylbutyl carbonochloridate reactivity profile

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Compound of Interest

Compound Name: 2-Ethylbutyl carbonochloridate

Cat. No.: B570733

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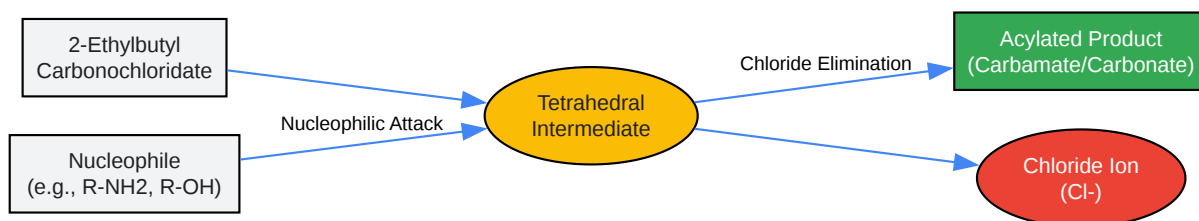
An In-depth Technical Guide to the Reactivity Profile of **2-Ethylbutyl carbonochloridate**

Introduction

2-Ethylbutyl carbonochloridate (CAS No: 58906-64-2), also known as 2-ethylbutyl chloroformate, is a versatile chemical intermediate widely utilized in organic and pharmaceutical synthesis.^{[1][2][3][4]} Its utility is primarily derived from the highly reactive chloroformate functional group (-OCOCl). This group functions as a potent acylating agent, enabling the introduction of the 2-ethylbutoxycarbonyl group onto various nucleophiles.^[1] The presence of a branched alkyl chain can also influence its physical properties and steric interactions in chemical reactions.^[1] This guide provides a comprehensive overview of its reactivity, experimental protocols, and handling considerations for researchers, scientists, and drug development professionals.

Core Reactivity: The Chloroformate Functional Group

The reactivity of **2-ethylbutyl carbonochloridate** is centered on its chloroformate moiety. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine atom and the adjacent ester oxygen. This electronic arrangement makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. The typical reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion as a leaving group.



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Caption: General mechanism of nucleophilic acyl substitution.

Physicochemical and Safety Data

Quantitative data regarding the properties and safety of **2-ethylbutyl carbonochloridate** are crucial for its effective and safe use in a laboratory setting.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	58906-64-2	[1][2][5][6]
Molecular Formula	C ₇ H ₁₃ ClO ₂	[1][2][5][6]
Molecular Weight	164.63 g/mol	[1][2][5][6]
Appearance	Colorless Liquid	[1][5]
Purity	Typically ≥98.0%	[1][5]
Boiling Point	~67 °C @ 13 Torr	[5]
Density	~1.033 g/cm ³ @ 25 °C	[5]

| Solubility | Soluble in organic solvents [[5] |

Table 2: GHS Hazard Information

Hazard Statement	Description
H301/H311/H331	Toxic if swallowed, in contact with skin, or if inhaled.[6]
H314	Causes severe skin burns and eye damage.[6]
H317	May cause an allergic skin reaction.[6]

| H318 | Causes serious eye damage.[6] |

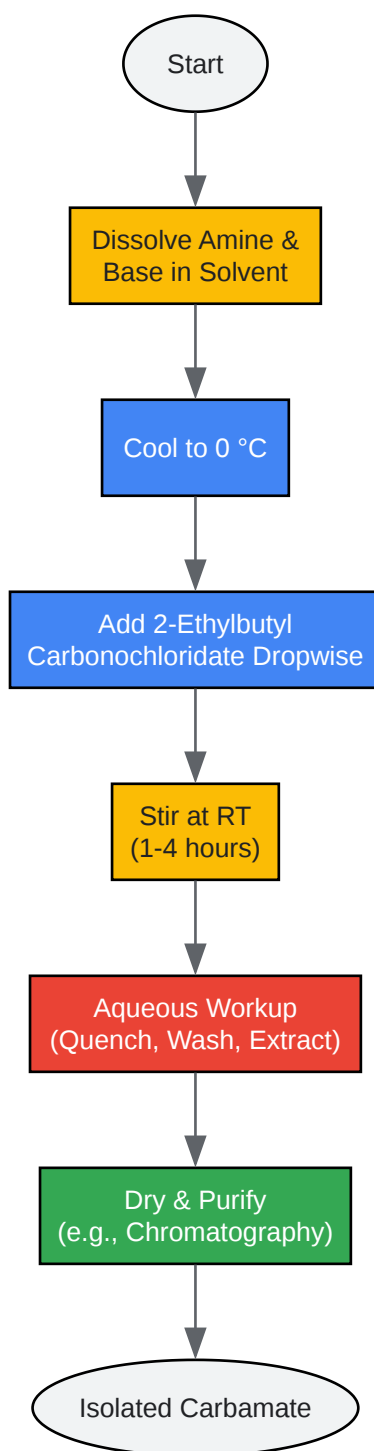
Note: GHS classification may vary between suppliers.[6]

Reactivity with Nucleophiles

2-Ethylbutyl carbonochloridate readily reacts with a variety of nucleophiles. These reactions are fundamental to its application in synthesis.

Reaction with Amines: Carbamate Formation

The reaction with primary or secondary amines is a primary application, yielding N-substituted 2-ethylbutyl carbamates.[1] This reaction is essential for installing the 2-ethylbutoxycarbonyl (2-Ebc) protecting group on amines or for synthesizing molecules with a carbamate linkage, a common motif in pharmaceuticals.[1] The reaction proceeds rapidly, often at room temperature, and requires a base to neutralize the hydrochloric acid (HCl) byproduct.[7]



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Caption: Experimental workflow for carbamate synthesis.

Experimental Protocol: Synthesis of N-Benzyl-2-ethylbutyl carbamate

- **Reagents & Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of amine).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Addition:** Add a solution of **2-ethylbutyl carbonochloridate** (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the pure carbamate product.

Reaction with Alcohols: Carbonate Formation

In the presence of a non-nucleophilic base such as pyridine or triethylamine, **2-ethylbutyl carbonochloridate** reacts with primary and secondary alcohols to form mixed carbonates.^[1] This reaction is useful for creating carbonate esters, which are valuable intermediates in organic synthesis.

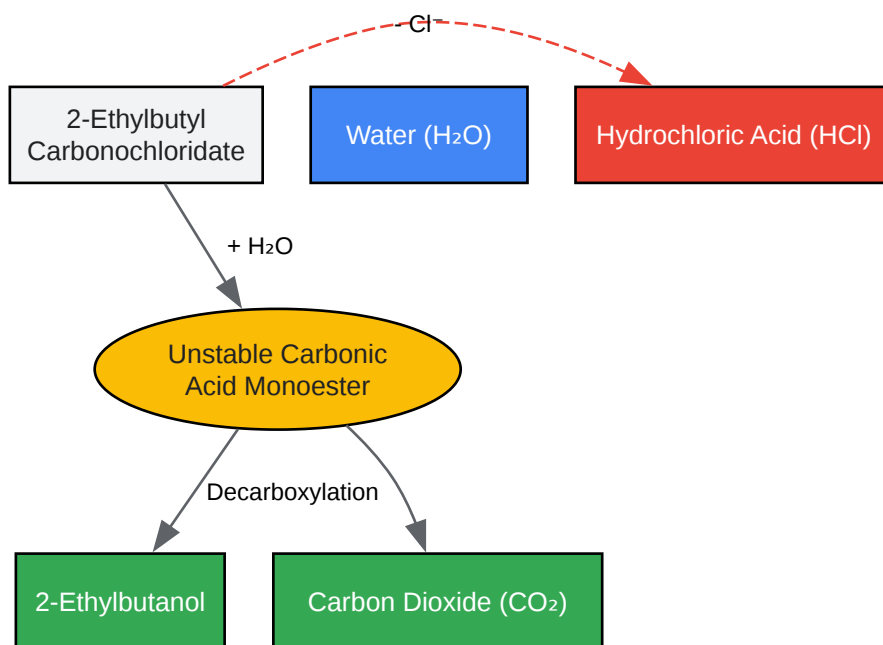
Experimental Protocol: Synthesis of 2-Ethylbutyl Phenyl Carbonate

- **Reagents & Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of phenol).

- **Cooling:** Cool the solution to 0 °C in an ice-water bath.
- **Addition:** Slowly add **2-ethylbutyl carbonochloridate** (1.1 eq) via syringe to the stirred solution.
- **Reaction:** Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
- **Workup:** Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M copper (II) sulfate solution (to remove pyridine), water, and brine.
- **Isolation & Purification:** Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent in vacuo. Purify the resulting crude oil via silica gel chromatography.

Reaction with Water: Hydrolysis

2-Ethylbutyl carbonochloridate is highly sensitive to moisture. It reacts with water in a hydrolysis reaction to decompose into 2-ethylbutanol, hydrochloric acid (HCl), and carbon dioxide (CO_2). This reactivity necessitates that the compound be stored under dry, inert conditions and that all reactions are performed using anhydrous solvents and techniques.[5]



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Caption: Decomposition pathway via hydrolysis.

Stability and Handling

Proper storage and handling are critical to maintain the quality and ensure the safety of **2-ethylbutyl carbonochloridate**.

- **Storage:** The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[5] To prevent degradation from hydrolysis, it is often stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[5]
- **Incompatibilities:** Avoid contact with water, strong oxidizing agents, acids, and bases.[5] It is particularly reactive with water, which leads to the formation of corrosive hydrochloric acid.[5]
- **Personal Protective Equipment (PPE):** Due to its toxicity and corrosive nature, always handle **2-ethylbutyl carbonochloridate** in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

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